

Technical Guide: Reactivity & Stability Profile of 4-Amino-2-methylnicotinaldehyde

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Compound of Interest

Compound Name: 4-Amino-2-methylnicotinaldehyde

Cat. No.: B13103329

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Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Topic: **4-Amino-2-methylnicotinaldehyde** (CAS: 1060809-70-2) Focus: Synthesis, Stability, and Application in Friedländer Annulation.

Executive Summary & Chemical Identity[2][3]

4-Amino-2-methylnicotinaldehyde (also known as 4-amino-2-methylpyridine-3-carbaldehyde) is a highly specialized heterocyclic building block. Its structural uniqueness lies in the ortho-disposition of the amino (-NH₂) and formyl (-CHO) groups on a pyridine ring. This "ortho-aminoformyl" motif is a privileged scaffold in medicinal chemistry, serving as the obligate precursor for the synthesis of 1,6-naphthyridines via Friedländer-type condensation.

Property	Detail
IUPAC Name	4-Amino-2-methylpyridine-3-carbaldehyde
CAS Number	1060809-70-2
Molecular Formula	C ₇ H ₈ N ₂ O
Molecular Weight	136.15 g/mol
Key Functionality	Ortho-amino aldehyde (Amphoteric, highly reactive)
Primary Application	Precursor for 1,6-Naphthyridine Kinase Inhibitors (FGFR4, Akt)

Stability Profile: The "Self-Condensation" Trap

The most critical technical insight for handling this molecule is its inherent instability. Unlike simple aromatic aldehydes, **4-amino-2-methylnicotinaldehyde** possesses both a nucleophile (amine) and an electrophile (aldehyde) in close proximity.

Intrinsic Instability Mechanisms

- **Oligomerization:** In solution, especially at high concentrations or acidic pH, the molecule undergoes intermolecular Schiff base formation, leading to oligomers or polymers.
- **Oxidation:** The electron-rich pyridine ring, activated by the amino group, is susceptible to air oxidation, particularly at the formyl group (converting to the carboxylic acid) or the ring nitrogens (N-oxide formation).
- **Hygroscopicity:** The molecule readily absorbs moisture, which accelerates hydrolytic degradation pathways.

Storage & Handling Protocol[1][4]

- **Temperature:** Store at 2–8°C (short term) or -20°C (long term).
- **Atmosphere:** Strictly under Argon or Nitrogen.

- State: Solid form is significantly more stable than solution. If solution storage is necessary, use anhydrous DMSO or DMF and freeze.
- Purification: If the compound darkens (sign of polymerization), repurify via flash chromatography (DCM/MeOH) immediately before use.

Synthesis Methodologies

Two primary routes exist for accessing this scaffold. The choice depends on available precursors and scale.

Method A: Vilsmeier-Haack Formylation (Direct Functionalization)

This method utilizes the electron-donating power of the amino group to activate the pyridine ring at the C3 position.

- Precursor: 4-Amino-2-methylpyridine (or its N-acetyl protected analog to prevent formamidine formation).
- Reagents: POCl₃, DMF (Vilsmeier Reagent).[2]
- Mechanism: Electrophilic aromatic substitution followed by hydrolysis.
- Critical Step: Careful hydrolysis of the intermediate iminium salt is required to release the free aldehyde without hydrolyzing the pyridine ring.

Method B: Oxidation of 4-Amino-2-methylpyridin-3-yl methanol

A milder approach that avoids harsh acidic conditions of Vilsmeier-Haack.

- Precursor: 4-Amino-2-methylpyridin-3-yl methanol.
- Reagents: MnO₂ (activated) in CHCl₃ or DCM.
- Conditions: Reflux or ambient temperature stirring.

- Advantage: Chemoselective for the alcohol; preserves the amino group.

Reactivity Landscape: The Friedländer Annulation[6][7]

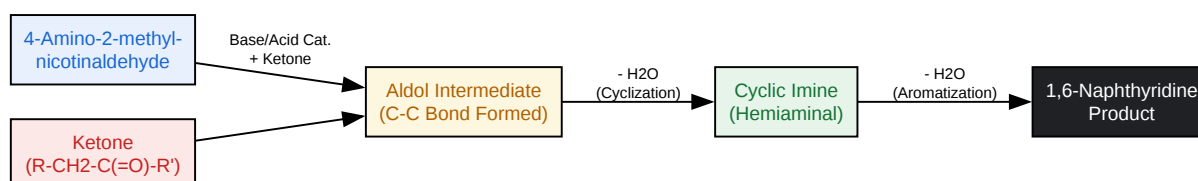
The definitive value of **4-amino-2-methylnicotinaldehyde** is its role in the Friedländer Synthesis. This reaction condenses the amino-aldehyde with a ketone (containing an α -methylene group) to form a 1,6-naphthyridine ring system.

Reaction Mechanism

The reaction proceeds via a two-step cascade:

- Intermolecular Aldol Condensation: The α -methylene of the ketone attacks the aldehyde of the pyridine.
- Intramolecular Cyclodehydration: The amino group attacks the ketone carbonyl, followed by water elimination to aromatize the new ring.

Visualization of the Pathway



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Caption: Logical flow of the Friedländer annulation converting the pyridine precursor into the bicyclic 1,6-naphthyridine scaffold.

Experimental Protocol: Green Synthesis of 1,6-Naphthyridines

Objective: Synthesis of a substituted 1,6-naphthyridine using a modern, environmentally benign protocol (Choline Hydroxide catalyzed).

Reagents

- Substrate: **4-Amino-2-methylnicotinaldehyde** (1.0 equiv)
- Coupling Partner: Acetophenone or cyclic ketone (1.0 equiv)
- Catalyst: Choline Hydroxide (ChOH) (45 wt% in water, 10 mol%)
- Solvent: Water (or solvent-free)

Step-by-Step Methodology

- Charge: In a round-bottom flask, add **4-amino-2-methylnicotinaldehyde** (1.0 mmol) and the ketone (1.0 mmol).
- Catalyst Addition: Add 10 mol% Choline Hydroxide solution. If the mixture is too viscous, add 1-2 mL of deionized water.
- Reaction: Stir vigorously at 50°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane) for the disappearance of the aldehyde.
- Workup:
 - Cool the mixture to room temperature.
 - The product often precipitates as a solid. Filter and wash with cold water/ethanol.
 - If oil forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
- Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Why this works: The choline hydroxide acts as a dual catalyst/solvent, promoting the initial aldol condensation via base catalysis while solubilizing the reactants in the aqueous phase.

Applications in Drug Development[1][8][9][10]

The 1,6-naphthyridine scaffold derived from this intermediate is a bioisostere of quinoline and isoquinoline, offering unique hydrogen-bonding vectors for kinase binding pockets.

Target Class	Therapeutic Area	Mechanism of Action
FGFR4 Inhibitors	Oncology (HCC)	The naphthyridine nitrogen acts as a hinge binder in the ATP pocket of Fibroblast Growth Factor Receptor 4.
Akt Kinase	Oncology	Inhibits the PI3K/Akt/mTOR pathway; the scaffold provides rigidity and metabolic stability.
P-CABs	Gastroenterology	Structurally related to Vonoprazan intermediates; used in exploring novel Potassium-Competitive Acid Blockers.

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Sources

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